molecular formula C13H9ClN2O2 B14860383 4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol

4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol

Cat. No.: B14860383
M. Wt: 260.67 g/mol
InChI Key: ZZLWSXYRWYOEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol typically involves the reaction of 2-aminophenol with a chlorinated benzoxazole precursor. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as TiO2-ZrO2 in acetonitrile at 60°C . Another method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    Benzoxazole: The parent compound, which lacks the amino and chloro substituents.

    2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.

    Chlorobenzoxazole: A similar compound with a chlorine substituent but without the amino group.

Uniqueness: 4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

4-amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C13H9ClN2O2/c14-9-2-1-3-10-12(9)18-13(16-10)8-6-7(15)4-5-11(8)17/h1-6,17H,15H2

InChI Key

ZZLWSXYRWYOEBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=N2)C3=C(C=CC(=C3)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.